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molecular formula C11H15BrN2O B8294206 N-(6-Bromo-4-methylpyridin-3-yl)pivalamide

N-(6-Bromo-4-methylpyridin-3-yl)pivalamide

Cat. No. B8294206
M. Wt: 271.15 g/mol
InChI Key: AXGOKJZJCNQOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206199B2

Procedure details

6-Bromo-4 methyl-3 pyridinamine (1.03 g, 5.51 mmol) was dissolved in DCM (20 ml) at 0° C. then added Hunig's Base (1.154 ml, 6.61 mmol) followed by pivaloyl chloride (0.745 ml, 6.06 mmol). After stirring for 1 hr, the reaction was not complete. Another equivalent of TEA and pivaloyl chloride were added then stirred for an hour. The reaction was poured into brine and extracted with DCM (2×). The organic layer was separated and dried over Na2SO4, filtered and concentrated. The residue was chromatographed thru a 200 g ISCO redisep column and eluted with 5% MeOH/DCM to yield title compound. LC-MS: M+2=273;
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.154 mL
Type
reactant
Reaction Step Two
Quantity
0.745 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1.CCN(C(C)C)C(C)C.[C:19](Cl)(=[O:24])[C:20]([CH3:23])([CH3:22])[CH3:21]>C(Cl)Cl.[Cl-].[Na+].O>[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:19](=[O:24])[C:20]([CH3:23])([CH3:22])[CH3:21])=[C:4]([CH3:9])[CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
BrC1=CC(=C(C=N1)N)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.154 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0.745 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred for an hour
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed thru a 200 g ISCO redisep column
WASH
Type
WASH
Details
eluted with 5% MeOH/DCM

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(C=N1)NC(C(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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